3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features both azetidine and quinazolinone moieties Azetidine is a four-membered nitrogen-containing ring, while quinazolinone is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the azetidine ring followed by its incorporation into the quinazolinone structure. One common method is the aza-Michael addition, where an azetidine derivative reacts with an appropriate Michael acceptor under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include azetidinones, tetrahydroquinazoline derivatives, and various substituted azetidine compounds.
Scientific Research Applications
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The quinazolinone moiety can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Quinazolinone: A bicyclic structure composed of a benzene ring fused to a pyrimidine ring with a ketone group.
Azetidinones: Oxidized derivatives of azetidine.
Uniqueness
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the combination of the azetidine and quinazolinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-13-10-4-2-1-3-8(10)7-14(11)9-5-12-6-9/h1-4,9,12H,5-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZRDGBOCXDONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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